molecular formula C6H13NO2 B12005078 N-isopropylalanine

N-isopropylalanine

Cat. No.: B12005078
M. Wt: 131.17 g/mol
InChI Key: LABFFVKLPSJCAN-UHFFFAOYSA-N
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Description

N-Isopropylalanine is a chemical reagent of interest in various fields of research and development. Alanine-derived compounds are utilized in diverse applications, including the synthesis of more complex molecules for pharmaceutical research and the development of innovative polymers . For instance, alanine derivatives have been employed to create multi-responsive polymers, which can change properties in response to environmental stimuli like temperature and pH, showing potential for advanced material science and drug delivery systems . As a building block, reagents like this compound offer researchers a pathway to develop new compounds with tailored functionalities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)7-5(3)6(8)9/h4-5,7H,1-3H3,(H,8,9)

InChI Key

LABFFVKLPSJCAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Mechanism and Optimization

The alkylation proceeds via a borrowing hydrogen mechanism, where the catalyst dehydrogenates isopropanol to form acetone and a ruthenium-hydride intermediate. The hydride facilitates the activation of alanine’s amino group, enabling nucleophilic attack by the isopropyl moiety. Key parameters include:

  • Catalyst loading : 1–5 mol% of Cat 1 achieves quantitative yields.

  • Temperature : Reactions proceed optimally at 60–110°C, with higher temperatures accelerating kinetics but risking racemization.

  • Solvent choice : Neat conditions favor monoalkylation, while CF₃CH₂OH enhances solubility of hydrophobic intermediates, critical for sterically hindered substrates like phenylalanine.

A representative synthesis of this compound (3fb) involves reacting alanine (1f) with isopropanol (2b) and 1 mol% Cat 1 at 110°C for 18 hours, yielding 90% product with >99% enantiomeric excess (ee).

Table 1: Optimization of Direct N-Alkylation Conditions

SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
AlanineCat 1Neat1101890>99
AlanineCat 3bCF₃CH₂OH100248598

Esterification-Hydrolysis Sequential Route

An alternative pathway involves synthesizing this compound esters followed by hydrolysis. Patent CN109467515B details the preparation of L-alanine isopropyl ester hydrochloride using isopropanol, thionyl chloride (SOCl₂), and alumina catalysis. Although the patent focuses on the ester, alkaline hydrolysis of this intermediate could yield this compound.

Ester Synthesis and Conditions

The esterification occurs in two stages:

  • Activation : SOCl₂ (3–4 mol%) reacts with isopropanol to generate HCl and isopropyl chloride, facilitating alanine’s carboxylate activation.

  • Catalysis : Alumina (Al₂O₃) promotes the nucleophilic substitution, yielding L-alanine isopropyl ester hydrochloride with 92.5% purity and 99.1% yield.

Table 2: Esterification Parameters from Patent CN109467515B

L-Alanine (mol)SOCl₂ (mol%)Al₂O₃ (mol%)Temp (°C)Yield (%)Purity (%)
1.03.05.04090.8599.1
1.04.04.84092.1399.4

Protection-Deprotection Strategies

N-Protected β-cyano alanine derivatives, as reported by Chemistry Europe, offer a template for adapting protective group strategies to this compound synthesis. Although the study focuses on β-cyano analogs, the use of tert-butoxycarbonyl (Boc) protection illustrates a viable route:

Boc-Mediated Alkylation

  • Protection : Alanine’s amino group is shielded with Boc anhydride ((Boc)₂O) in the presence of dimethylaminopyridine (DMAP).

  • Alkylation : The protected intermediate reacts with isopropyl bromide under basic conditions.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding this compound.

This method, while functional, introduces additional steps and reagents compared to direct alkylation, reducing atom economy.

Comparative Analysis of Methodologies

Efficiency and Yield

  • Direct alkylation supersedes other methods with 90% yield and minimal steps.

  • Esterification-hydrolysis achieves high purity (99.4%) but requires corrosive SOCl₂ and multi-step processing.

  • Protection-deprotection offers precise control but suffers from lower yields (70–80%) due to side reactions.

Environmental and Scalability Considerations

  • The catalytic method’s use of reusable alumina and trifluoroethanol aligns with green chemistry principles.

  • SOCl₂ in esterification generates HCl gas, necessitating scrubbers and increasing environmental footprint.

Experimental Challenges and Innovations

Racemization Control

Maintaining enantiomeric purity remains a hurdle, particularly under acidic or high-temperature conditions. Catalytic asymmetric alkylation using chiral ruthenium complexes has shown promise, preserving >99% ee in optimized setups.

Solvent-Free Advancements

Recent trials demonstrate that solvent-free direct alkylation at 130°C reduces reaction time to 12 hours without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-isopropylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield N-isopropylpyruvate, while reduction may produce N-isopropylamine.

Scientific Research Applications

Drug Delivery Systems
N-Isopropylalanine has been studied for its role in improving the permeation of pharmaceutical compounds through biological membranes. For instance, studies involving isopropyl esters of amino acids have shown enhanced skin permeation when conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen . This property is particularly beneficial for topical formulations aimed at chronic skin conditions.

Case Study: Isopropyl Esters with NSAIDs
A study demonstrated that the conjugation of this compound with NSAIDs resulted in lower toxicity profiles while maintaining therapeutic efficacy. The findings indicated that these conjugates could serve as effective topical agents for inflammatory conditions, showcasing the potential of this compound in drug delivery systems .

Material Science Applications

Sustainable Surfactants
this compound is being explored for its application in creating sustainable surfactants derived from renewable resources. The direct N-alkylation of amino acids using alcohols has been shown to produce N-alkylated amino acids like this compound efficiently while minimizing environmental impact . This method presents an eco-friendly alternative to traditional surfactant production processes.

Table 2: Comparison of Traditional vs. Sustainable Surfactant Production

AspectTraditional MethodSustainable Method
Raw MaterialsFossil fuel derivativesRenewable resources (e.g., fatty acids)
Environmental ImpactHighLow
By-productsVarious toxic compoundsWater as the only by-product
YieldVariableHigh (quantitative yields)

Mechanism of Action

The mechanism of action of N-isopropylalanine involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The isopropyl group can influence the compound’s binding affinity and specificity for these enzymes, affecting the overall metabolic pathway.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : N-Isopropylbutylamine achieves a higher yield (63%) compared to N-isopropylalanine derivatives (23%), likely due to steric or electronic effects of the alanine backbone .
  • Physical Properties : The methyl ester hydrobromide of this compound has a lower melting point than N-isopropylbutylamine hydrochloride, reflecting differences in molecular packing and ionic interactions.

Functional Group and Reactivity Differences

Table 2: Functional Group Analysis

Compound Key Functional Groups Reactivity Notes
This compound Methyl Ester Hydrobromide Ester, tertiary amine, bromide Bromide enhances polarity; ester may undergo hydrolysis.
N-Isopropyl Hydroxylamine (CAS 17109-49-8) Hydroxylamine, tertiary amine Reactive N–O bond; used as a radical scavenger or reducing agent .
N-Isopropylbutylamine Hydrochloride Tertiary amine, alkyl chain Hydrophobic alkyl chain influences solubility and biological activity.

Critical Insights :

  • N-Isopropyl Hydroxylamine () diverges functionally due to its hydroxylamine group, enabling applications in polymerization inhibition or pharmaceutical intermediates, unlike this compound derivatives .

Contrasts :

  • While this compound derivatives may have niche biochemical uses, N-Isopropyl Hydroxylamine has well-documented industrial roles, emphasizing the impact of functional groups on application scope .

Biological Activity

N-Isopropylalanine, an amino acid derivative, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the presence of an isopropyl group attached to the amino acid alanine. Its chemical structure can be represented as follows:

C4H9N(CAS Number 768 52 5)\text{C}_4\text{H}_{9}\text{N}\quad (\text{CAS Number 768 52 5})

This modification enhances its lipophilicity compared to standard amino acids, potentially influencing its interaction with biological systems.

2. Toxicological Effects

This compound has been documented to exhibit toxic effects under certain conditions. Exposure can lead to symptoms such as skin and eye irritation, headaches, and in severe cases, methemoglobinemia—a condition where the blood's ability to carry oxygen is impaired . Chronic exposure may result in long-term health issues, although specific studies on this compound's carcinogenic potential remain inconclusive .

3. Microbial Metabolism

This compound has been identified as a metabolite in various microbial degradation pathways. For instance, it was found to be an intermediate in the degradation of propachlor, a herbicide, by soil bacteria such as Pseudomonas and Acinetobacter strains . This suggests that this compound may play a role in bioremediation processes, highlighting its ecological significance.

Case Study 1: Enzyme Inhibition

A study exploring the inhibitory effects of various amino acid derivatives on monoamine oxidase (MAO) found that certain compounds structurally related to this compound exhibited notable MAO inhibition. This inhibition is significant given MAO's role in neurotransmitter metabolism and potential implications for neurodegenerative diseases .

Case Study 2: Toxicological Assessment

A toxicological assessment of N-isopropylaniline (a related compound) revealed that high concentrations could lead to serious health effects. While direct studies on this compound are sparse, the toxicological profile of similar compounds suggests caution when handling this amino acid derivative .

Research Findings

Study Focus Findings
Cytochrome P450 InteractionModulation of enzyme activity affecting drug metabolism.
Toxicological EffectsSkin irritation and potential for methemoglobinemia at high exposure levels.
Microbial MetabolismIdentified as an intermediate in propachlor degradation pathways by soil bacteria.

Q & A

Q. What are the established synthetic routes for N-isopropylalanine, and how are they optimized for yield and purity?

this compound is typically synthesized via reductive amination or alkylation of alanine derivatives. Key steps include:

  • Reagent selection : Use of isopropyl iodide/bromide with L-alanine under basic conditions (e.g., NaHCO₃) to introduce the isopropyl group .
  • Purification : Reverse-phase HPLC or ion-exchange chromatography to separate stereoisomers, with purity confirmed via 1H^1H-NMR (peaks at δ 1.0–1.2 ppm for isopropyl CH₃ groups) and mass spectrometry .
  • Yield optimization : Adjusting reaction temperature (40–60°C) and solvent polarity (e.g., DMF vs. ethanol) to minimize side products like N,N-diisopropylalanine .

Q. How does this compound structurally and functionally differ from alanine and other N-alkylated analogs?

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound?

Discrepancies in metabolic studies (e.g., bacterial vs. mammalian systems) require:

  • Isotopic labeling : Track 13C^{13}C-labeled this compound in in vitro hepatocyte assays to identify degradation products .
  • Enzyme inhibition assays : Use protease-specific inhibitors (e.g., pepstatin A for aspartic proteases) to isolate metabolic enzymes .
  • Cross-validation : Compare LC-MS/MS data with computational predictions (e.g., in silico tools like SwissADME) to reconcile pathway variations .

Q. How can computational modeling improve the design of this compound-based enzyme inhibitors?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., aminopeptidases), focusing on steric clashes caused by the isopropyl group .
  • MD simulations : Analyze conformational stability in aqueous vs. lipid environments (GROMACS/NAMD) over 100-ns trajectories .
  • QSPR models : Correlate substituent effects (e.g., alkyl chain length) with inhibitory potency using regression analysis .

Q. What methodological considerations are critical for studying this compound’s role in peptide stability under physiological conditions?

  • Accelerated stability testing : Incubate this compound-containing peptides at pH 2.0 (gastric) and 7.4 (blood) at 37°C, monitoring degradation via MALDI-TOF .
  • Circular dichroism (CD) : Track secondary structure changes in model peptides (e.g., α-helix to random coil transitions) .
  • Control experiments : Compare with D-alanine analogs to isolate stereochemical effects .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound’s solubility data across studies?

  • Standardized protocols : Adopt NIH guidelines for solvent preparation (e.g., pre-saturation with N₂ to avoid oxidation) .
  • Dynamic light scattering (DLS) : Measure aggregation tendencies in aqueous buffers (e.g., PBS vs. Tris-HCl) .
  • Reporting standards : Include temperature, ionic strength, and agitation methods in metadata to enhance reproducibility .

Q. What statistical approaches validate the significance of this compound’s effects in cell-based assays?

  • Power analysis : Pre-determine sample size (n ≥ 6) using G*Power to detect ≥20% effect size with α=0.05 .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., this compound vs. control) in cytotoxicity assays .
  • Dose-response modeling : Fit IC₅₀ curves using nonlinear regression (GraphPad Prism) to quantify potency .

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